
hyperbrasilol C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hyperbrasilol C is a bioactive compound found in the genus Hypericum, specifically in species such as Hypericum brasiliense. This compound belongs to the class of acylphloroglucinols, which are known for their diverse biological activities, including antimicrobial, cytotoxic, and antidepressant-like effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hyperbrasilol C involves the modification of phlorisobutyrophenone derivatives. The process typically includes the formation of phloroglucinol and filicinic acid moieties, followed by their dimerization . The reaction conditions often involve the use of liquid chromatography/electrospray ionization-mass spectrometry (LC/ESI-MS) and high-performance liquid chromatography-ultraviolet (HPLC-UV) detection methods to monitor the synthesis .
Industrial Production Methods
The selection of plant material and optimization of growth conditions are crucial for maximizing the yield of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Hyperbrasilol C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups in its structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Hyperbrasilol C has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of hyperbrasilol C involves its interaction with various molecular targets and pathways. It is known to modulate cellular and viral functions, which contributes to its antimicrobial and cytotoxic effects . The compound’s antidepressant-like effects are believed to be mediated through the modulation of neurotransmitter systems in the brain .
Comparación Con Compuestos Similares
Hyperbrasilol C is similar to other acylphloroglucinols such as saroaspidin A and uliginosin A . it is unique in its specific biological activities and chemical structure. The presence of distinct functional groups in this compound contributes to its unique reactivity and biological effects.
List of Similar Compounds
- Saroaspidin A
- Uliginosin A
- Hyperbrasilol A
- Hyperbrasilol B
Propiedades
Número CAS |
4937-61-5 |
|---|---|
Fórmula molecular |
C32H42O8 |
Peso molecular |
554.7 g/mol |
Nombre IUPAC |
3,5-dihydroxy-4-methyl-6-(3-methylbut-2-enyl)-6-(2-methylpropanoyl)-2-[[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)-5-(2-methylpropanoyl)phenyl]methyl]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C32H42O8/c1-15(2)10-11-20-26(35)21(28(37)23(27(20)36)24(33)17(5)6)14-22-25(34)19(9)30(39)32(31(22)40,13-12-16(3)4)29(38)18(7)8/h10,12,17-18,34-37,39H,11,13-14H2,1-9H3 |
Clave InChI |
PPIGATIIRZNIGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C(=O)C(=C1O)CC2=C(C(=C(C(=C2O)CC=C(C)C)O)C(=O)C(C)C)O)(CC=C(C)C)C(=O)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylhexanamido]-3-methylbutanamido]-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoic](/img/structure/B14745580.png)
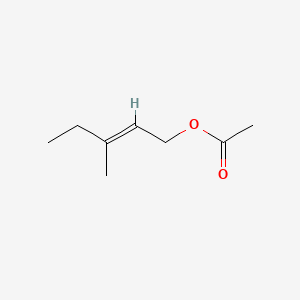
![4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14745588.png)
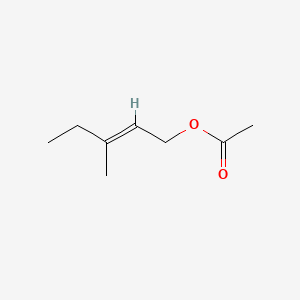

![[(3-Bromobutan-2-yl)sulfonyl]benzene](/img/structure/B14745612.png)

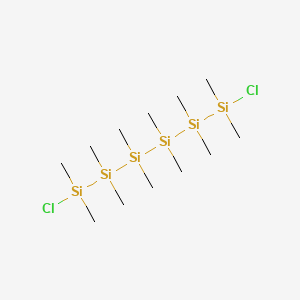
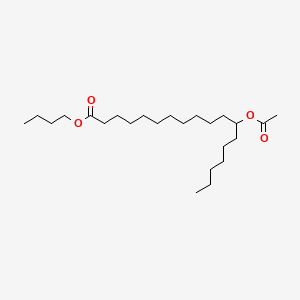
![1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14745640.png)
![[1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-](/img/structure/B14745648.png)
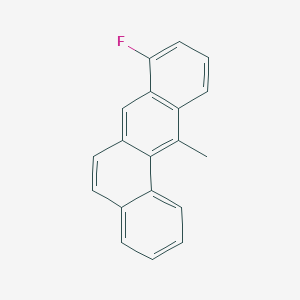
![9H-Carbazole, 2,2'-([1,1'-biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[9-ethyl-](/img/structure/B14745651.png)

